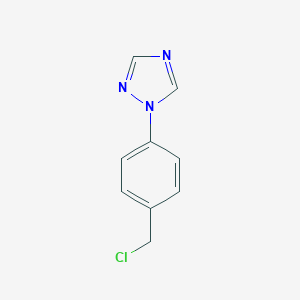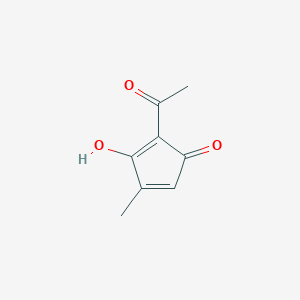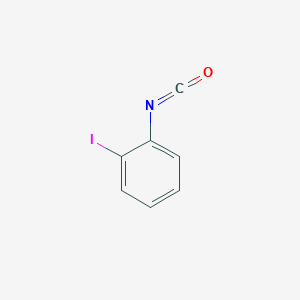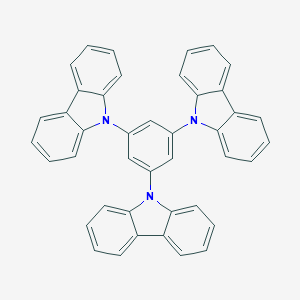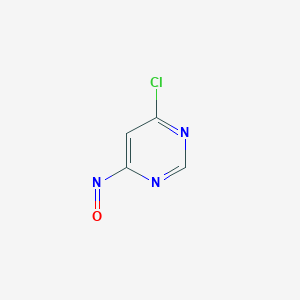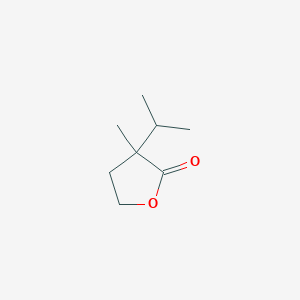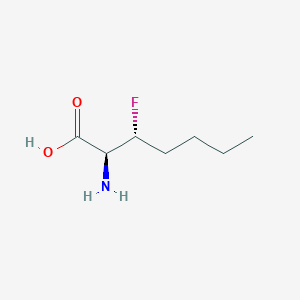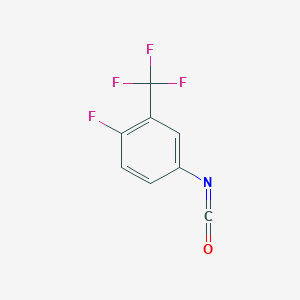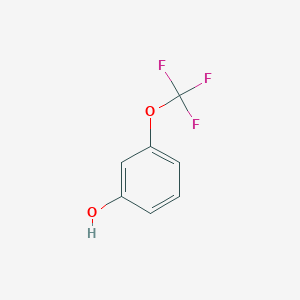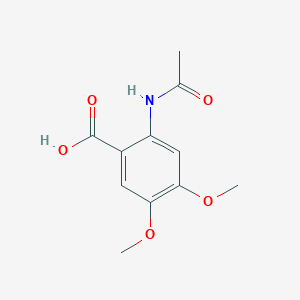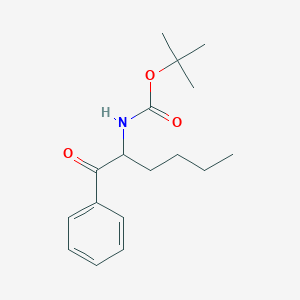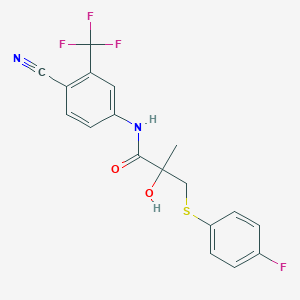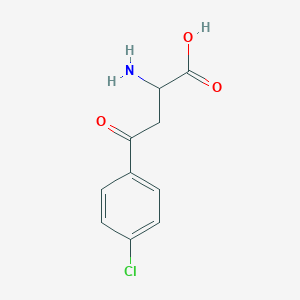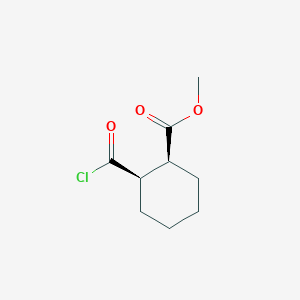
Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate, also known as MCC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MCC is a chiral molecule, meaning that it has two mirror-image forms, and the (1S,2R) enantiomer is the active form. MCC is an ester derivative of cyclohexane-1-carboxylic acid and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Effets Biochimiques Et Physiologiques
Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has been shown to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol. Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate in lab experiments is its high purity, which ensures accurate and reproducible results. Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate is also relatively easy to synthesize and is readily available from commercial suppliers. However, one limitation of using Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate is its relatively high cost compared to other reagents.
Orientations Futures
There are several potential future directions for research on Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate. One area of interest is the development of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate-based drugs for the treatment of Alzheimer's disease. Another area of interest is the investigation of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate's potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further research is needed to fully understand the mechanism of action of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate and its effects on various biochemical pathways.
Méthodes De Synthèse
The synthesis of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate involves the reaction of cyclohexane-1-carboxylic acid with thionyl chloride, followed by the addition of methyl alcohol and triethylamine. The reaction yields Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the disease.
Propriétés
Numéro CAS |
147201-81-8 |
|---|---|
Nom du produit |
Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate |
Formule moléculaire |
C9H13ClO3 |
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Clé InChI |
OIJFGMIBHPAXAF-RQJHMYQMSA-N |
SMILES isomérique |
COC(=O)[C@H]1CCCC[C@H]1C(=O)Cl |
SMILES |
COC(=O)C1CCCCC1C(=O)Cl |
SMILES canonique |
COC(=O)C1CCCCC1C(=O)Cl |
Synonymes |
Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1S-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



